Isozyme Selectivity Fingerprint: Class I/IIb Restriction vs. Pan-HDAC Inhibitors
Tucidinostat demonstrates a highly restricted HDAC isozyme inhibition profile, potently inhibiting HDAC1 (IC50: 100 nM), HDAC2 (IC50: 200 nM), HDAC3 (IC50: 100 nM), and HDAC10 (IC50: 100 nM), while showing no activity against HDAC4, 5, 6, 7, and 9 (IC50 > 10,000 nM). In contrast, all four pan-HDAC inhibitors in the comparative panel are active across nearly the entire zinc-dependent HDAC family [1]. The critical quantitative differentiator is the IC50 ratio of HDAC6 to HDAC1, which is >100 for tucidinostat but 0.48 for vorinostat and 226 for romidepsin, indicating that tucidinostat spares the class IIb enzyme HDAC6 [1].
| Evidence Dimension | HDAC isozyme IC50 (nM) for HDAC1, HDAC6, and HDAC6/HDAC1 ratio |
|---|---|
| Target Compound Data | HDAC1: 100 nM, HDAC6: >10,000 nM, HDAC6/HDAC1 ratio: >100 |
| Comparator Or Baseline | Vorinostat: HDAC1: 60 nM, HDAC6: 29 nM, ratio 0.48; Romidepsin: HDAC1: 1 nM, HDAC6: 226 nM, ratio 226; Panobinostat: HDAC1: 3 nM, HDAC6: 1 nM, ratio 0.33; Belinostat: HDAC1: 26 nM, HDAC6: 10 nM, ratio 0.38 |
| Quantified Difference | Tucidinostat HDAC6/HDAC1 ratio (>100) markedly inverted compared to pan-HDAC inhibitors (0.33–0.48), confirming class I/IIb restriction vs. pan-inhibition. |
| Conditions | Biochemical enzymatic assays using recombinant human HDAC proteins; data from published head-to-head comparative table. |
Why This Matters
Procurement decisions should account for the fact that tucidinostat's deliberate HDAC6 exclusion may reduce the risk of HDAC6-associated toxicities (e.g., cardiac QT prolongation) while maintaining therapeutic efficacy through class I inhibition, a balance that pan-HDAC inhibitors cannot achieve.
- [1] Singh A, Chang TY, Kaur N, et al. CAP rigidification of MS-275 and chidamide leads to enhanced antiproliferative effects mediated through HDAC1, 2 and tubulin polymerization inhibition. Eur J Med Chem. 2023;245(Pt 1):114914. (Data also available in Exploration of Targeted Anti-tumor Therapy, Table 3: Clinically approved HDAC IC50 values against all HDAC gene products). View Source
